molecular formula C22H17NO B10845171 6-[4-(Pyridin-4-ylmethyl)phenyl]naphthalen-2-ol

6-[4-(Pyridin-4-ylmethyl)phenyl]naphthalen-2-ol

Cat. No.: B10845171
M. Wt: 311.4 g/mol
InChI Key: OCQPVXWUPNNJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(Pyridin-4-ylmethyl)phenyl]naphthalen-2-ol is a complex organic compound that features a naphthalene core substituted with a phenyl group, which is further substituted with a pyridinylmethyl group

Preparation Methods

The synthesis of 6-[4-(Pyridin-4-ylmethyl)phenyl]naphthalen-2-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalene core, followed by the introduction of the phenyl group through a Friedel-Crafts alkylation. The pyridinylmethyl group is then introduced via a nucleophilic substitution reaction. The final step involves the hydroxylation of the naphthalene ring to yield the desired compound. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

6-[4-(Pyridin-4-ylmethyl)phenyl]naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridinyl ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-[4-(Pyridin-4-ylmethyl)phenyl]naphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(Pyridin-4-ylmethyl)phenyl]naphthalen-2-ol involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-[4-(Pyridin-4-ylmethyl)phenyl]naphthalen-2-ol can be compared with other similar compounds, such as:

    6-[4-(Pyridin-3-ylmethyl)phenyl]naphthalen-2-ol: This compound has a similar structure but with the pyridinyl group in a different position, which can affect its reactivity and biological activity.

    6-[4-(Pyridin-2-ylmethyl)phenyl]naphthalen-2-ol: The position of the pyridinyl group can influence the compound’s interaction with molecular targets.

    6-[4-(Pyridin-4-ylmethyl)phenyl]naphthalen-1-ol: The position of the hydroxyl group on the naphthalene ring can alter the compound’s chemical properties and reactivity.

Properties

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

6-[4-(pyridin-4-ylmethyl)phenyl]naphthalen-2-ol

InChI

InChI=1S/C22H17NO/c24-22-8-7-20-14-19(5-6-21(20)15-22)18-3-1-16(2-4-18)13-17-9-11-23-12-10-17/h1-12,14-15,24H,13H2

InChI Key

OCQPVXWUPNNJIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)C3=CC4=C(C=C3)C=C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.